(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride
Overview
Description
(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a hydroxyl group, and a chlorine-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield (S)-2-amino-2-(3-chlorophenyl)ethanol. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(3-chlorophenyl)-2-oxoethanol
Reduction: 2-amino-2-(3-chlorophenyl)ethane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine-substituted phenyl ring enhances its binding affinity to hydrophobic pockets within these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorine-substituted phenyl ring.
2-Amino-2-phenylethanol: Lacks the chlorine substitution but has similar amino and hydroxyl groups.
Uniqueness
(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride is unique due to the combination of its chiral center, chlorine-substituted phenyl ring, and the presence of both amino and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBZIBCNZGNDV-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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